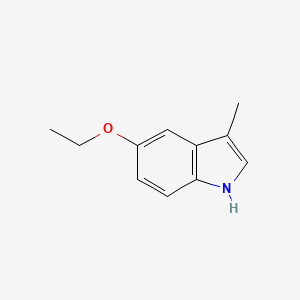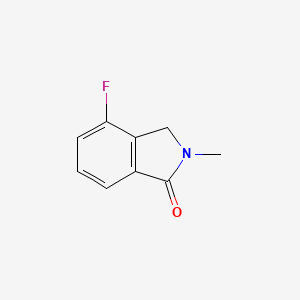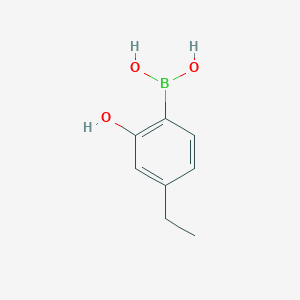
5-(tert-Butoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxy)pyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butoxy group at the 5-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions. For instance, tert-butyl alcohol can react with a suitable leaving group on the pyridazine ring in the presence of a base.
Oxidation to Form the Keto Group: The final step involves the oxidation of the pyridazine ring to introduce the keto group at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butoxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: Lacks the tert-butoxy group, making it less hydrophobic.
5-Methoxypyridazin-3(2H)-one: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
5-Ethoxypyridazin-3(2H)-one: Contains an ethoxy group, which also influences its chemical properties.
Uniqueness
5-(tert-Butoxy)pyridazin-3(2H)-one is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for the development of new materials and drugs.
Properties
CAS No. |
1346697-75-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
UPMSJTDZPJNBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


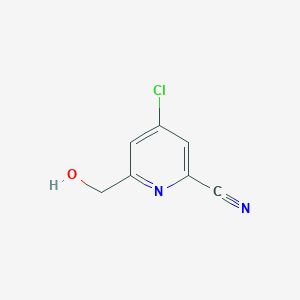
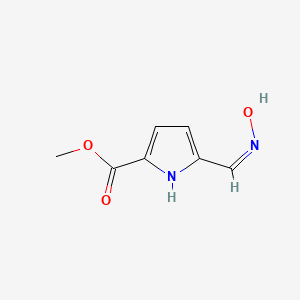
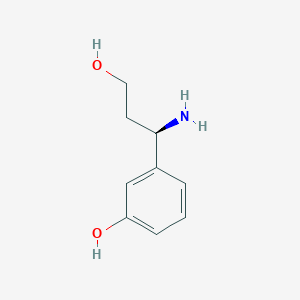
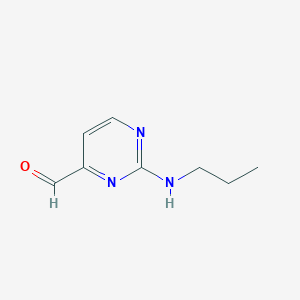


![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)

